2,2-Dibromopropyl carbonochloridate
Description
2,2-Dibromopropyl carbonochloridate (hypothetical structure: ClCO-O-C(CH2Br)2) is a halogenated carbonochloridate characterized by a carbonochloridate group (-O-CO-Cl) attached to a 2,2-dibromopropyl substituent. Carbonochloridates are widely used as acylating agents in organic synthesis, particularly for introducing ester or carbonate functionalities .
Properties
CAS No. |
59992-08-4 |
|---|---|
Molecular Formula |
C4H5Br2ClO2 |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
2,2-dibromopropyl carbonochloridate |
InChI |
InChI=1S/C4H5Br2ClO2/c1-4(5,6)2-9-3(7)8/h2H2,1H3 |
InChI Key |
GFAWMAOMHKBIPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)Cl)(Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
A comparison of 2,2-dibromopropyl carbonochloridate with analogous carbonochloridates and brominated compounds reveals key differences in molecular weight, density, and substituent effects:
Key Observations :
- The bromine atoms in this compound significantly increase its molecular weight and density compared to non-brominated analogs like methyl carbonochloridate.
Environmental and Toxicological Considerations
Brominated compounds, such as tris(2,3-dibromopropyl) phosphate (produced by Velsicol Chemical), are known for their environmental persistence and toxicity .
Stability and Handling Challenges
- Steric and Electronic Effects: The 2,2-dibromopropyl group may introduce steric hindrance, reducing hydrolysis rates compared to less-substituted carbonochloridates. However, bromine’s electron-withdrawing effect could destabilize the molecule, requiring low-temperature storage.
- Toxicity Data Gaps: Like 2-bromo-1-chloropropane (C₃H₆BrCl), the toxicological profile of this compound remains understudied, necessitating precautionary handling .
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